(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Description

Properties

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNVLLIWJWEKV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OMe)

Abstract

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, commonly abbreviated as Boc-L-Lys-OMe, is a pivotal chiral building block derived from the essential amino acid L-lysine. This derivative features three key functional groups engineered for strategic chemical synthesis: an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group, a methyl ester at the C-terminus, and a free, nucleophilic ε-amino group on the side chain. This unique orthogonal protection scheme makes it an invaluable reagent in solid-phase peptide synthesis (SPPS), peptidomimetic design, and the development of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, reactivity, applications, and handling protocols, intended for researchers and professionals in organic chemistry and drug development.

Nomenclature and Chemical Structure

Correctly identifying this molecule is critical, as several isomers exist. The structure discussed herein is specifically the α-amino protected derivative.

-

IUPAC Name: (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

-

Common Abbreviations: Boc-Lys-OMe, Boc-L-Lysine methyl ester

-

CAS Number: 55757-60-3 (for the hydrochloride salt)[1]

-

Molecular Formula: C₁₂H₂₄N₂O₄ (Free Base), C₁₂H₂₅ClN₂O₄ (Hydrochloride Salt)

-

Molecular Weight: 260.33 g/mol (Free Base), 296.79 g/mol (Hydrochloride Salt)[1]

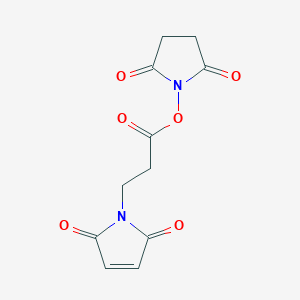

Caption: Chemical structure of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate.

Physicochemical Properties

The physical properties of Boc-Lys-OMe are essential for its handling, storage, and use in various reaction conditions. The compound is typically supplied as its hydrochloride salt to improve stability and handling.

| Property | Value (Hydrochloride Salt unless noted) | Reference |

| Appearance | White to off-white solid/powder | [2] |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | |

| Molecular Weight | 296.79 g/mol | [1] |

| Density | 1.056 g/cm³ (Free Base, Predicted) | [1] |

| Boiling Point | 404.4 °C at 760 mmHg (Free Base, Predicted) | [1] |

| Flash Point | 198.4 °C (Free Base, Predicted) | [1] |

| Solubility | Soluble in methanol, DMF, dichloromethane | [3] |

| Storage Conditions | 0 to -20 °C, under inert atmosphere, desiccated | [1][4] |

Spectral Analysis for Structural Elucidation

Confirmation of the structure and purity of Boc-Lys-OMe relies on standard spectroscopic techniques. The following data represent expected outcomes for the hydrochloride salt.

4.1 ¹H NMR Spectroscopy The proton NMR spectrum provides unambiguous confirmation of the structure by identifying all unique proton environments.

-

δ ~ 4.1 ppm (m, 1H): The α-proton (-CH -NHBoc), shifted downfield due to the deshielding effects of the adjacent ester and protected amine.

-

δ ~ 3.7 ppm (s, 3H): The methyl ester protons (-COOCH₃ ), appearing as a sharp singlet.

-

δ ~ 2.9 ppm (t, 2H): The ε-methylene protons (-CH₂ -NH₃⁺), significantly deshielded by the adjacent ammonium group.

-

δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a hallmark signal.[5]

-

δ ~ 1.3-1.9 ppm (m, 6H): The remaining three methylene groups (β, γ, δ) of the lysine side chain, which appear as complex multiplets.

-

Broad signals: Protons associated with the α-NHBoc and ε-NH₃⁺ groups are often broad and may exchange with D₂O.

4.2 Infrared (IR) Spectroscopy IR spectroscopy is used to verify the presence of key functional groups.

-

~3000-3300 cm⁻¹: N-H stretching vibrations from the α-amide and the ε-ammonium group.

-

~2800-3000 cm⁻¹: C-H stretching from aliphatic chains.

-

~1740 cm⁻¹: A strong, sharp C=O stretch characteristic of the methyl ester.[6]

-

~1700 cm⁻¹: A strong C=O stretch from the urethane carbonyl of the Boc group.

-

~1520 cm⁻¹: N-H bending vibration (Amide II band).

-

~1160-1250 cm⁻¹: C-O stretching vibrations from the ester and carbamate moieties.

4.3 Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected ion would be for the free base (after loss of HCl).

-

Expected [M+H]⁺: m/z = 261.18

Chemical Reactivity and Stability

5.1 Key Reactive Centers The utility of Boc-Lys-OMe stems from the differential reactivity of its functional groups.

-

ε-Amino Group: The primary amine on the side chain is a potent nucleophile. It is the intended site of reaction for conjugating molecules, forming amide bonds, or undergoing reductive amination after the main peptide chain has been synthesized.

-

α-Amino Group (Boc-Protected): The Boc group is a robust protector that is stable to a wide range of nucleophilic and basic conditions used in peptide synthesis. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for selective deprotection without disturbing other protecting groups like Fmoc or Cbz.

-

Methyl Ester: The C-terminal ester can be hydrolyzed (saponified) under basic conditions (e.g., LiOH, NaOH) to yield the free carboxylic acid, Boc-Lys-OH.

5.2 Orthogonal Protection Strategy The molecule is a prime example of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allowing for selective modification at different sites of a complex molecule.

Caption: Selective deprotection pathways for Boc-Lys-OMe.

5.3 Stability and Storage Boc-Lys-OMe is a combustible solid that is sensitive to heat and moisture.[7]

-

Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Temperature: Refrigeration at 0°C or freezing at -20°C is recommended to minimize degradation.[1][4]

-

Handling: Avoid prolonged exposure to atmospheric moisture, which can lead to hydrolysis of the ester or compromise the integrity of the compound.

Applications in Research and Development

6.1 Solid-Phase Peptide Synthesis (SPPS) The primary application of Boc-Lys-OMe is in peptide synthesis.[3] While typically Fmoc-protected amino acids are used in modern SPPS, Boc-protected derivatives are crucial for specific applications, such as synthesizing peptides with a C-terminal methyl ester or for use in solution-phase synthesis. The true value lies in using its counterpart, Fmoc-Lys(Boc)-OH, where the free α-amino group is used for peptide chain elongation, leaving the Boc-protected side chain available for later modification. However, Boc-Lys-OMe itself is valuable for creating dipeptides or short segments in solution.

The key utility is the ability to deprotect the ε-amino group on the lysine side chain after peptide assembly to attach other molecules.

Caption: Workflow for lysine side-chain modification using a Boc-protected strategy.

6.2 Bioconjugation and Drug Delivery The nucleophilic ε-amino group serves as a chemical handle for bioconjugation.[3] Researchers can attach a wide array of functionalities to a lysine residue within a peptide or protein, including:

-

Fluorescent Dyes: For imaging and diagnostic applications.

-

Polyethylene Glycol (PEG): To improve the pharmacokinetic profile (PEGylation).

-

Cytotoxic Drugs: To create antibody-drug conjugates (ADCs) or peptide-drug conjugates.

-

Affinity Ligands: For use in purification or targeted delivery systems.[3]

Safety and Handling

It is essential to consult the Safety Data Sheet (SDS) before handling this chemical. The hydrochloride salt is classified as harmful if swallowed.

| GHS Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Fire Safety: Classified as a combustible solid (Storage Class 11). Keep away from ignition sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Conclusion

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a highly versatile and strategically designed lysine derivative. Its orthogonal protection scheme, featuring an acid-labile α-Boc group and a reactive ε-amino group, provides chemists with precise control over complex synthetic pathways. Its primary role as a building block in peptide synthesis, bioconjugation, and drug discovery underscores its importance in modern chemical and biomedical research. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- Benchchem. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

- MedChemExpress. (n.d.). (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid.

- Sigma-Aldrich. (n.d.). (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Product Page.

- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

-

Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link].

- ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- CymitQuimica. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

- ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.

- Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from University of Colorado Boulder, Department of Chemistry website.

-

NIST. (n.d.). Hexanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

- ChemRxiv. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid Product Page.

Sources

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate | 3017-32-1 | Benchchem [benchchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Hexanoic acid, methyl ester [webbook.nist.gov]

- 7. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

An In-Depth Technical Guide to the Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Abstract

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a pivotal chiral building block in contemporary medicinal chemistry and peptide science. As a derivative of L-lysine, it features a strategically protected α-amino group and a free ε-amino group, alongside a methyl-esterified carboxyl terminus. This unique arrangement of functional groups makes it an invaluable intermediate for the synthesis of complex peptides, peptidomimetics, and lysine-based drug conjugates.[1] This guide provides a comprehensive overview of a robust and widely employed synthetic strategy, starting from readily available L-lysine. We will delve into the rationale behind the chosen methodologies, emphasizing the principles of orthogonal protection and chemoselectivity that are fundamental to its successful preparation. Detailed, field-proven protocols are provided for each synthetic step, alongside a discussion of the critical parameters that ensure high yield and purity.

Introduction: The Strategic Importance of a Differentially Protected Lysine Derivative

The synthesis of peptides and related therapeutics often requires the sequential and site-specific modification of amino acid residues. Lysine, with its two primary amino groups (α and ε), presents a unique synthetic challenge: how to selectively functionalize one amine in the presence of the other. The title compound, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a masterfully designed solution to this challenge.

-

The α-Amino Group: Protected by the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[][3]

-

The ε-Amino Group: Remains as a free primary amine, available for nucleophilic attack, conjugation, or further elaboration in a synthetic sequence. This is critical for creating branched peptides or attaching payloads like drugs or imaging agents.[4][5]

-

The Carboxyl Group: Esterified as a methyl ester, which protects it from participating in amide bond formation. This ester can be hydrolyzed under basic or acidic conditions, typically after the desired modifications to the amino groups are complete.[]

The strategic placement of these protecting groups allows for a highly controlled and predictable synthetic workflow, which is paramount in the development of complex pharmaceutical agents.

The Synthetic Blueprint: A Strategy of Orthogonal Protection

The most reliable and scalable begins with L-lysine and employs an orthogonal protecting group strategy. Orthogonality in this context means that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups.[6] Our chosen strategy leverages the benzyloxycarbonyl (Cbz) group for temporary protection of the ε-amine, which can be removed via catalytic hydrogenolysis—a mild reduction that leaves the acid-labile Boc group and the methyl ester intact.[7][8]

The overall synthetic workflow is visualized below:

Figure 1: High-level workflow for the synthesis of the target compound.

Causality in Synthesis: The Rationale for Orthogonal Protection

The choice of protecting groups is the most critical decision in this synthesis. The combination of Cbz and Boc groups is a classic example of an effective orthogonal strategy.

Figure 2: The principle of orthogonal deprotection for Cbz and Boc groups.

-

Why Cbz for the ε-Amine? The benzyloxycarbonyl (Cbz) group is stable to the basic conditions required for the subsequent Boc protection and the conditions for esterification. Its key advantage is its lability to catalytic hydrogenolysis (H₂/Pd-C).[6] This process is exceptionally mild and chemoselective, reducing the benzyl group to toluene and releasing carbon dioxide, leaving other functional groups untouched.[7]

-

Why Boc for the α-Amine? The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). It is robust against hydrogenation, nucleophiles, and bases.[3] Its removal requires acidic conditions (e.g., trifluoroacetic acid), which are not used until the ε-amine is deprotected, hence the orthogonality.[][9]

This strategic pairing ensures that we can unmask the ε-amino group with surgical precision, delivering the desired final product.

Detailed Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis and are based on established literature procedures.

Step 1: Synthesis of Nα-Boc-Nε-Z-L-lysine

Rationale: This step selectively protects the more nucleophilic α-amino group of Nε-Z-L-lysine. The reaction is typically run in a mixed aqueous-organic solvent system with a mild base to facilitate the reaction.

Protocol:

-

To a solution of Nε-Z-L-lysine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to a pH of 2-3 with a cold solution of 1 M potassium hydrogen sulfate (KHSO₄) or dilute hydrochloric acid.[10]

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a white solid or oil.

Step 2: Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester

Rationale: The carboxylic acid is esterified to prevent its participation in subsequent reactions. The use of cesium carbonate and methyl iodide is a mild and effective method that avoids the harsh acidic conditions of Fischer esterification, which could risk premature deprotection of the Boc group.[11]

Protocol:

-

Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in a mixture of methanol and water.

-

Neutralize the solution with 0.5 M cesium carbonate (Cs₂CO₃) solution until the pH is ~7.

-

Concentrate the resulting cesium salt to a syrup under reduced pressure. Co-evaporate with anhydrous dimethylformamide (DMF) twice to ensure the removal of water.[11]

-

Dissolve the residue in anhydrous DMF and add methyl iodide (CH₃I, 1.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF under high vacuum.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester.[11]

Step 3: Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Rationale: This is the key deprotection step. Catalytic hydrogenation selectively cleaves the Cbz group from the ε-amine. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the benzylic C-O bond, releasing the free amine. This method is orthogonal to the acid-labile Boc group.[12]

Protocol:

-

Dissolve Nα-Boc-Nε-Z-L-lysine methyl ester (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

-

Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenator.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours). The reaction is complete when CO₂ evolution ceases.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, often as a clear oil or low-melting solid. The product may be converted to its hydrochloride salt for improved stability and handling.[4]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the process. The table below provides typical ranges for key reaction parameters.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Purity (Post-Purification) |

| 1 | α-Amine Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane / Water | 85-95% | >98% |

| 2 | Carboxyl Esterification | CH₃I, Cs₂CO₃ | DMF, Methanol | 80-90% | >98% |

| 3 | ε-Amine Deprotection | H₂, 10% Pd/C | Methanol | 90-99% (Quantitative) | >99% |

Alternative Synthetic Approaches

While the Cbz-based orthogonal strategy is robust, other methods exist. One notable alternative involves starting directly with L-lysine methyl ester hydrochloride. This approach aims to selectively protect the α-amino group in the presence of the free ε-amino group by exploiting the difference in their pKa values under carefully controlled pH conditions in a buffer system. A patent describes using a sodium carbonate and sodium bicarbonate buffer to selectively deprotonate the α-amino group, allowing it to react preferentially with Boc anhydride.[13] While this method shortens the synthetic route, achieving high selectivity can be challenging and may require more rigorous purification.

Conclusion

The is a testament to the power of strategic chemical protection. By employing an orthogonal protection scheme with Cbz and Boc groups, researchers can reliably produce this valuable building block in high yield and purity. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for its synthesis, empowering researchers and drug development professionals to leverage this versatile compound in their pursuit of novel therapeutics and advanced biomaterials.

References

-

ResearchGate. Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Available from: [Link]

-

Kadere, T. T., et al. A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). Available from: [Link]

- Google Patents. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

- Google Patents. WO2001027074A1 - Preparation of amino-protected lysine derivatives.

-

ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PrepChem.com. Synthesis of Nα -Boc-Nε -Cbz-L-lysine methyl ester. Available from: [Link]

-

ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Available from: [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available from: [Link]

-

LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Available from: [Link]

-

National Institutes of Health (NIH). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]

-

National Institutes of Health (NIH). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Available from: [Link]

-

ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

-

ResearchGate. (PDF) Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Available from: [Link]

-

ResearchGate. How do I protect all the side chain amine groups of lysine and arginine?. Available from: [Link]

-

SpringerLink. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. Available from: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

-

National Institutes of Health (NIH). Methyl 6-amino-6-oxohexanoate. Available from: [Link]

-

MDPI. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available from: [Link]

-

PrepChem.com. Synthesis of A. N-Boc-6-amino-1-hexanol (6). Available from: [Link]

-

ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate | 3017-32-1 | Benchchem [benchchem.com]

- 5. kohan.com.tw [kohan.com.tw]

- 6. benchchem.com [benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. lookchem.com [lookchem.com]

- 13. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

Technical Guide: Stability and Storage of Boc-Protected Lysine Derivatives

This guide serves as a definitive technical resource for the stability, storage, and handling of Boc-protected lysine derivatives. It is engineered for researchers and process chemists who require high-fidelity raw materials for peptide synthesis.

Executive Summary

Boc-protected lysine derivatives (e.g., Boc-Lys(Boc)-OH, Boc-Lys(Z)-OH) are fundamental building blocks in solid-phase (SPPS) and liquid-phase peptide synthesis. While the tert-butyloxycarbonyl (Boc) group offers robust stability against basic conditions, its inherent acid lability and thermal sensitivity require strict adherence to storage protocols. Improper handling leads to autocatalytic decomposition, loss of orthogonality, and difficult-to-remove impurities (e.g., free amines, isobutylene adducts). This guide outlines the mechanistic basis for instability and provides a validated system for long-term preservation.

Chemical Stability Profile

The Boc Protection Mechanism

The Boc group protects the amine via a carbamate linkage. Its utility relies on its stability to bases (e.g., NaOH, piperidine) and nucleophiles, allowing for orthogonal deprotection of Fmoc or other groups. However, this same chemical feature defines its degradation risks.

Degradation Pathways

Understanding why these derivatives degrade is the first step in prevention.

-

Acid-Catalyzed Hydrolysis (Primary Risk): The Boc group is cleaved by acids.[1][2] Even trace atmospheric acidity (e.g., HCl fumes in a shared lab hood) or moisture reacting with residual synthesis salts can initiate cleavage.

-

Thermal Decomposition (Arrhenius Kinetics): While rapid thermal deprotection typically requires temperatures >180°C, slow decomposition occurs at ambient temperatures over extended periods.

-

Reaction:

-

Critical Threshold: Storage above 25°C significantly accelerates this entropy-driven fragmentation.

-

-

Hygroscopicity & Hydrolysis: Many Lysine derivatives, particularly Boc-Lys(Boc)-OH, are amorphous or oily solids that are highly hygroscopic. Absorbed water hydrolyzes the carbamate linkage (slowly) and, more critically, alters the physical state (caking), making accurate weighing impossible.

Visualization: Degradation Mechanisms

The following diagram illustrates the chemical pathways leading to product failure.

Figure 1: Mechanistic pathways of Boc-Lys degradation. Acid and heat are the primary drivers of isobutylene elimination and free amine formation.

Storage & Handling Protocols

The "Cold Chain" Storage Standard

To maintain purity >99% for extended periods (1–3 years), adhere to the following storage hierarchy.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics: Reducing temp from 25°C to -20°C slows degradation rates by ~20-50x. |

| Container | Amber Glass or HDPE | Amber glass blocks UV (though Boc is not highly photo-labile, side chains like Z/Cbz can be). HDPE is moisture resistant. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress. Boc-Lys(Boc)-OH is notoriously hygroscopic; a secondary container with silica gel is mandatory. |

| Atmosphere | Argon/Nitrogen Blanket | Optional for solids, mandatory for oils/solutions to prevent oxidation of the lysine side chain (though less sensitive than Met/Cys). |

Handling Workflow (The "Warm-Up" Rule)

The most common cause of failure is condensation . Opening a -20°C bottle in a 25°C lab causes immediate water condensation on the powder.

Protocol:

-

Remove container from freezer.

-

Place in a desiccator at room temperature.

-

Wait 60–90 minutes until the bottle feels neutral to the touch.

-

Weigh quickly in a low-humidity environment.

-

Purge headspace with Nitrogen/Argon before resealing.

-

Re-seal with Parafilm and return to -20°C immediately.

Visualization: Storage Lifecycle

Figure 2: The "Warm-Up" Rule (Step 5) is the critical control point to prevent moisture-induced degradation.

Specific Derivative Data

Different side-chain protections alter the physical properties and stability risks.[1][2]

| Derivative | CAS No.[1][6][7] | Physical State | Storage Temp | Specific Risks |

| Boc-Lys(Boc)-OH | 2483-46-7 | Viscous Oil or Low-Melting Solid | -20°C | High Hygroscopicity. Often supplied as a dicyclohexylamine (DCHA) salt to improve crystallinity/stability. Free acid is unstable at RT. |

| Boc-Lys(Z)-OH | 2389-45-9 | White Powder | +2°C to -20°C | Hydrolytic Stability. More stable than the bis-Boc derivative. The Z (Cbz) group is stable to mild acid but sensitive to hydrogenolysis. |

| Boc-Lys(Fmoc)-OH | N/A | Powder | -20°C | Orthogonality. Used when Boc is the permanent group and Fmoc is temporary. Stable, but avoid basic fumes (piperidine) during storage. |

| Boc-Lys(Ivdde)-OH | 862847-44-7 | Solid | -20°C | Light Sensitivity. Keep strictly in amber bottles. Ivdde group can migrate if hydrazine is present.[1] |

Quality Control & Troubleshooting

Before committing valuable resin or reagents to a synthesis, validate the integrity of your Boc-Lys derivative.

Visual Inspection

-

Pass: Free-flowing white powder (or clear viscous oil for Boc-Lys(Boc)-OH).

-

Fail: Clumping, "wet" appearance, yellow discoloration, or smell of isobutylene (faint gasoline-like odor).

Analytical Re-Testing (Self-Validating Protocol)

Perform this check if the reagent has been stored >6 months.

-

TLC System:

-

Solvent: Chloroform/Methanol/Acetic Acid (90:8:2).

-

Visualization: Ninhydrin (should be negative for protected amine, positive only if deprotected).

-

Note: A strong Ninhydrin spot indicates significant Boc loss (free amine present).

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Gradient: 5-95% Acetonitrile in Water (0.1% TFA).

-

Alert: Look for a front-running peak (free Lysine or mono-protected Lysine) relative to the main peak.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Material is sticky/caked | Moisture absorption (Hydrolysis risk). | Dry over P |

| Pressure release upon opening | Thermal decomposition (Isobutylene/CO | Discard immediately. Significant chemical degradation has occurred. |

| Low coupling efficiency | Presence of free amine (self-quenching). | Check purity. Use fresh activator (HATU/HBTU) to ensure it's not a reagent issue. |

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. (Context on coupling efficiency with protected amino acids).

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 7. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a derivative of the amino acid L-lysine. Understanding its various names and identifiers is crucial for navigating scientific literature and chemical databases.

The formal IUPAC name for this compound is methyl (2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoate.[1] It is frequently encountered in its hydrochloride or acetate salt forms to improve handling and solubility.[1][2]

Common trivial names and abbreviations include:

Key identifiers are summarized in the table below:

| Identifier | Value | Source |

| CAS Number | 55757-60-3 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [2][3] |

| Molecular Weight | 260.33 g/mol | [2][3] |

| PubChem CID | 7018772 (Parent Compound) | [1] |

The structure features a chiral center at the alpha-carbon (C2), designated by the (S)-configuration, which is the naturally occurring form of lysine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group is esterified as a methyl ester. The epsilon-amino group at the end of the side chain remains unprotected, making it a valuable synthon for further chemical modification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and analysis.

| Property | Value | Notes |

| Appearance | Colorless oil or solid (salt form) | The free base is often an oil, while the hydrochloride salt is typically a white to off-white powder.[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | The hydrochloride salt form enhances aqueous solubility.[2][4] |

| Storage | Store in a cool, dry place (2-8°C recommended). | Stable under standard laboratory conditions but should be protected from moisture.[3][4] |

Synthesis and Chemical Logic

The synthesis of Boc-Lys-OMe is a foundational procedure in peptide chemistry, centered on the principles of protecting group strategy. The primary goal is to selectively protect the α-amino group of lysine while leaving the ε-amino group available for subsequent reactions or keeping it unprotected.

Core Synthetic Strategy: Nα-Boc Protection

The most common method for introducing the Boc protecting group is the reaction of the starting material (L-lysine methyl ester) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6][7]

Causality Behind Experimental Choices:

-

Starting Material: L-lysine methyl ester is used because the carboxyl group is already protected as a methyl ester, preventing it from reacting.

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the preferred reagent for Boc protection due to its high reactivity and the fact that its byproducts (tert-butanol and CO₂) are volatile and easily removed.[7]

-

Base: A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to deprotonate the amino group, making it a more effective nucleophile to attack the Boc₂O.[7][8]

-

Solvent: The reaction is typically carried out in a solvent system like aqueous dioxane, aqueous acetone, or tetrahydrofuran (THF) that can dissolve both the polar amino acid salt and the nonpolar Boc₂O.[6][8]

Experimental Workflow: Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Below is a detailed, step-by-step methodology for a typical synthesis.

dot

Caption: Workflow for the Nα-Boc protection of L-lysine methyl ester.

Protocol:

-

Dissolution: L-lysine methyl ester dihydrochloride is dissolved in a 1:1 mixture of dioxane and water. The solution is cooled in an ice bath.

-

Basification: Triethylamine (TEA) is added dropwise until the pH reaches approximately 9-10. This neutralizes the hydrochloride salt and deprotonates the amino groups.

-

Boc₂O Addition: A solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added slowly to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The organic solvent (dioxane) is removed under reduced pressure. The remaining aqueous solution is then extracted several times with an organic solvent like ethyl acetate.[8]

-

Washing: The combined organic layers are washed with a saturated sodium chloride solution (brine) to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can be further purified by column chromatography if necessary.

Orthogonal Protection Strategies

In more complex syntheses, such as solid-phase peptide synthesis (SPPS), it is often necessary to protect both the α- and ε-amino groups with protecting groups that can be removed under different conditions (orthogonality).[9] For instance, the ε-amino group might be protected with a benzyloxycarbonyl (Z or Cbz) group or a fluorenylmethyloxycarbonyl (Fmoc) group.[4][10]

-

Boc/Z Strategy: The Boc group is acid-labile (removed with acids like TFA), while the Z group is removed by hydrogenolysis.[11][12]

-

Boc/Fmoc Strategy: The Fmoc group is base-labile (removed with piperidine), offering a different orthogonal axis.[4]

The choice of strategy depends on the overall synthetic plan and the chemical nature of the final target molecule.[13]

Applications in Research and Drug Development

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is not merely a chemical curiosity; it is a pivotal component in the synthesis of complex bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[2][14] The Boc-protected α-amino group prevents self-polymerization during the coupling reaction. The unprotected ε-amino group of the lysine residue can be used for several purposes:

-

Post-synthesis Modification: Attaching labels, such as fluorescent dyes or biotin.

-

Branched Peptides: Creating peptides with a branched structure by extending a second peptide chain from the lysine side chain.

-

Cyclization: Forming a lactam bridge by cyclizing the peptide through the lysine side chain.

dot

Caption: Simplified Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Linker Chemistry in Antibody-Drug Conjugates (ADCs)

Lysine derivatives are fundamental to the construction of linkers in ADCs. The ε-amino group provides a convenient handle for attaching a cytotoxic drug to an antibody. Boc-Lys-OMe can be incorporated into a peptide-based linker (e.g., a cathepsin-cleavable Val-Cit linker) which is then conjugated to the antibody.

Synthesis of Bioactive Molecules and Pharmacological Probes

This compound serves as a precursor for synthesizing lysine-containing enzyme inhibitors, receptor ligands, and other pharmacological tools. Its defined stereochemistry and orthogonally available functional groups allow for the precise construction of complex molecular architectures designed to interact with biological targets.

Quality Control and Analysis

Ensuring the purity and identity of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is critical for the success of subsequent synthetic steps.

| Analytical Method | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra should match the expected chemical shifts and integration for all protons and carbons. Absence of significant impurity signals. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Detection of the correct molecular ion peak (e.g., [M+H]⁺). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (typically >98%). |

| Chiral HPLC | Enantiomeric purity assessment. | Confirmation that the product is the desired (S)-enantiomer and not contaminated with the (R)-enantiomer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Presence of characteristic peaks for C=O (ester and carbamate), N-H, and C-H bonds. |

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Identification: The hydrochloride salt is classified as an acute oral toxicant and an irritant.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[3]

References

-

Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. Hebei Boze Chemical Co.,Ltd. (2023-07-04). Available at: [Link]

-

6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid - LookChem. LookChem. Available at: [Link]

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. Available at: [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific LLC. (2021-02-08). Available at: [Link]

-

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid | C13H21F3N2O5 | CID 7009540 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. American Chemical Society. Available at: [Link]

Sources

- 1. Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 55757-60-3: Boc-Lys-OMe.HCl | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Chirality of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Abstract

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a derivative of the essential amino acid L-lysine, is a critical building block in contemporary peptide synthesis and pharmaceutical research.[1] The stereochemical integrity of its single chiral center at the alpha-carbon (C2) is paramount, as it dictates the three-dimensional structure, and consequently, the biological activity and pharmacological profile of the resulting peptides and drug candidates. This guide provides a comprehensive technical overview of the principles and methodologies employed to confirm the absolute configuration and assess the enantiomeric purity of this compound. We will delve into the foundational aspects of its molecular structure, the practical application of polarimetry, the robust quantification of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC), and the definitive assignment of absolute configuration using Vibrational Circular Dichroism (VCD).

Molecular Structure and Stereochemical Assignment

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is structurally derived from L-lysine. It features a methyl ester at the alpha-carboxyl group and a tert-butoxycarbonyl (Boc) protecting group on the epsilon (ε) amino group of the side chain. The sole stereocenter is the alpha-carbon (C2), which is bonded to four different substituents: a hydrogen atom, an amino group, a methoxycarbonyl group, and a 4-((tert-butoxycarbonyl)amino)butyl side chain.

The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment:

-

-NH₂ (Highest priority, based on atomic number)

-

-COOCH₃ (The carbon is bonded to two oxygens)

-

-(CH₂)₄NHBoc (The carbon is bonded to another carbon)

-

-H (Lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, confirming the (S) configuration.

Caption: CIP priority assignment for the α-carbon.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [2] |

| Molecular Weight | 260.33 g/mol (Free base) | [3] |

| Hydrochloride Salt M.W. | 296.79 g/mol | |

| Appearance | White powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Foundational Chirality Assessment: Polarimetry

Polarimetry is the cornerstone technique for the routine confirmation of enantiomeric identity. Chiral molecules, such as the title compound, rotate the plane of polarized light. The direction and magnitude of this rotation are intrinsic properties of the molecule. The (S)-enantiomer, being derived from L-lysine, is expected to be dextrorotatory (+).

Causality Behind Experimental Choices: The specific rotation [α] is a standardized value. To measure it accurately, the concentration (c) and the path length (l) must be precisely known. The choice of solvent is critical; it must fully dissolve the sample without reacting with it, and it should be achiral. Methanol is a common choice for protected amino acids due to its polarity and low cost. The measurement is typically performed at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride to confirm its stereochemical identity.

Materials:

-

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (the sample)

-

Methanol (HPLC grade)

-

Volumetric flask (10 mL, Class A)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

1 dm (100 mm) polarimeter cell

Procedure:

-

Instrument Calibration: Calibrate the polarimeter using a blank (methanol-filled cell) to set the zero point.

-

Sample Preparation: Accurately weigh approximately 100 mg of the hydrochloride salt and record the exact mass.

-

Transfer the sample quantitatively to a 10 mL volumetric flask.

-

Dissolve the sample in methanol and fill to the mark. Mix thoroughly until homogeneous. This creates a concentration of approximately 1 g/100 mL (c = 1).

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed optical rotation (α). Perform at least three separate readings and calculate the average.

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where:

-

α = observed rotation

-

l = path length in decimeters (dm) (here, l = 1)

-

c = concentration in g/mL

-

-

Validation: The calculated specific rotation should fall within the expected range (e.g., +18.5 ± 2º for c=1 in MeOH).[1]

Caption: Workflow for polarimetric analysis.

Quantitative Assessment: Enantiomeric Purity by Chiral HPLC

While polarimetry confirms the identity of the bulk sample, it is insensitive to small amounts of the opposite enantiomer. In drug development, quantifying the enantiomeric excess (e.e.) is a regulatory necessity. Chiral HPLC is the gold standard for this purpose.[4]

Expertise in Method Development: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) and carbohydrate-based CSPs are highly effective.[4][5] The choice of mobile phase is crucial for achieving resolution. Polar organic mode (e.g., acetonitrile/methanol with acidic/basic additives) is often a successful starting point. The additives (e.g., trifluoroacetic acid and triethylamine) serve to suppress ionization of both the analyte and the CSP, enhancing chiral recognition.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Materials & Instrumentation:

-

HPLC system with UV detector

-

Chiral stationary phase: e.g., CHIRALPAK® IC (cellulose derivative) or CHIROBIOTIC® V (vancomycin) column

-

Sample of (S)-enantiomer

-

Racemic standard (if available, for peak identification and resolution validation)

-

Acetonitrile, Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), Triethylamine (TEA)

Procedure:

-

System Preparation: Equilibrate the chiral column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Method Development (Example):

-

Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Methanol/TFA/TEA (e.g., 80:20:0.1:0.1 v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is required for accurate quantification.

-

Inject the (S)-enantiomer sample.

-

-

Data Processing:

-

Integrate the peak areas for both enantiomers. The (S)-enantiomer will be the major peak. The (R)-enantiomer, if present, will be a much smaller peak.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

-

Trustworthiness through Self-Validation: The protocol is validated by first running a racemic standard. This confirms the system's ability to separate the enantiomers and provides unequivocal identification of the (S) and (R) peaks. The resolution factor (Rs) must be calculated and meet the acceptance criteria (e.g., Rs ≥ 1.5) to ensure the method is suitable for quantification.

Caption: Workflow for chiral HPLC analysis.

Advanced Confirmation: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides an unambiguous determination of a molecule's absolute configuration in solution.[6] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its stereochemistry.[7]

Mechanistic Insight: The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio quantum mechanical calculations (typically Density Functional Theory, DFT).[8] If the experimental spectrum of the sample matches the calculated spectrum for the (S)-enantiomer (and is a mirror image of the calculated (R)-enantiomer), the absolute configuration is unequivocally confirmed. This method is orthogonal to chromatography and polarimetry and does not require a reference standard of the opposite enantiomer.

Conceptual Protocol: VCD Analysis

Objective: To confirm the absolute configuration of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Procedure:

-

Experimental Spectrum Acquisition:

-

Prepare a concentrated solution of the sample (~10-20 mg/mL) in a suitable, non-absorbing deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the VCD and IR spectra using a VCD spectrometer.

-

-

Computational Modeling:

-

Perform a conformational search to identify the low-energy conformers of the (S)-enantiomer.

-

For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

-

Calculate the VCD and IR spectra for each conformer.

-

-

Spectral Comparison:

-

Generate a Boltzmann-averaged theoretical spectrum from the calculated spectra of the individual conformers.

-

Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

-

-

Configuration Assignment: A positive correlation (visual match of positive and negative bands) between the experimental and calculated (S)-spectra confirms the absolute configuration as (S).

Caption: Workflow for VCD analysis.

References

-

PubChem. 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. [Link]

-

PubChem. Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride. [Link]

-

BuyersGuideChem. (2S)-6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid. [Link]

-

de Marcellus, P., et al. (2011). The effects of circularly polarized light on amino acid enantiomers produced by the UV irradiation of interstellar ice analogs. Astronomy & Astrophysics. [Link]

-

MDPI. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Link]

-

Yamagishi, H., Sato, H., & Kawamura, I. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

-

ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]

-

National Institutes of Health. Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. [Link]

-

Qian, W., & Krimm, S. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The journal of physical chemistry. A, 114(13), 4640–4650. [Link]

-

Jasco Inc. A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. [Link]

-

Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride | C12H25ClN2O4 | CID 18728485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Peptide Architectures

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a strategically designed lysine derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its unique trifunctional nature, featuring a free primary amine at the ε-position, a Boc-protected α-amino group, and a C-terminal methyl ester, offers chemists a versatile tool for creating sophisticated peptide structures such as cyclic peptides, branched peptides, and peptide-drug conjugates.

This document provides a comprehensive guide to the effective utilization of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate in peptide synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is crucial for its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [1] |

| Molecular Weight | 260.34 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 55757-60-3 | [1] |

| Hydrochloride Salt Molecular Formula | C₁₂H₂₅ClN₂O₄ | |

| Hydrochloride Salt Molecular Weight | 296.79 g/mol |

Core Concepts: Orthogonal Protection Strategy

The utility of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hinges on the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route. In this molecule, we have three key functional groups with distinct protection or reactivity:

-

Boc (tert-butyloxycarbonyl) group: Protects the α-amino group and is labile to strong acids like trifluoroacetic acid (TFA).

-

Methyl Ester: Protects the C-terminal carboxylic acid and is typically removed by saponification (hydrolysis with a base like NaOH or LiOH).

-

Free ε-Amino Group: This primary amine is available for immediate reaction, such as peptide bond formation or conjugation.

This orthogonal scheme allows for the selective manipulation of each functional group at different stages of the synthesis, providing a powerful tool for constructing complex molecular architectures.

Diagram: Orthogonal Deprotection Strategy

Caption: Orthogonal reactivity of the lysine derivative.

Application in Solid-Phase Peptide Synthesis (SPPS)

While typically used in solution-phase synthesis due to the methyl ester, this building block can be strategically incorporated into solid-phase methodologies, particularly for the synthesis of branched or cyclic peptides.

Protocol 1: On-Resin ε-Amine Acylation for Branched Peptides

This protocol outlines the coupling of a peptide chain to the free ε-amino group of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate that has been previously incorporated into a resin-bound peptide.

1. Materials:

- Peptide-resin with an available coupling site.

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride.

- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).

- Base: DIPEA (N,N-Diisopropylethylamine).

- Solvent: DMF (N,N-Dimethylformamide).

- Washing solvents: DCM (Dichloromethane), Methanol.

2. Procedure:

Causality: The use of HATU and HOBt as coupling reagents efficiently activates the carboxylic acid of the incoming amino acid, facilitating the formation of a stable amide bond with the free amine on the resin. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and maintain a basic environment for the coupling reaction.

Application in Solution-Phase Peptide Synthesis

Solution-phase synthesis is where (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate truly excels, particularly in the synthesis of cyclic peptides.

Protocol 2: Synthesis of a Linear Precursor for Cyclization

This protocol describes the synthesis of a linear peptide where the lysine derivative is at the C-terminus, poised for cyclization.

1. Materials:

- N-terminally protected amino acid or peptide.

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride.

- Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.

- Base: NMM (N-Methylmorpholine) or DIPEA.

- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

- Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine.

- Drying agent: Anhydrous Na₂SO₄ or MgSO₄.

2. Procedure:

Causality: EDC/HOBt is a classic and effective coupling system for solution-phase synthesis. The aqueous work-up is essential to remove excess reagents and byproducts. The choice of base can influence the reaction rate and potential side reactions.

Protocol 3: Saponification of the Methyl Ester and Boc Deprotection

This protocol describes the sequential deprotection of the methyl ester and the Boc group to generate the linear precursor ready for cyclization.

1. Saponification of the Methyl Ester:

2. Boc Deprotection:

Causality: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid. The subsequent treatment with TFA selectively removes the acid-labile Boc group, leaving the peptide backbone and other protecting groups (if present) intact.

Diagram: Workflow for Cyclic Peptide Synthesis

Caption: General workflow for cyclic peptide synthesis.

Troubleshooting and Key Considerations

-

Racemization: During coupling reactions, especially in solution-phase, there is a risk of racemization. The use of additives like HOBt can help to suppress this side reaction.

-

Incomplete Saponification: Monitor the saponification reaction closely by TLC or LC-MS to ensure complete conversion. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.

-

Premature Boc Deprotection: Ensure that the saponification conditions are sufficiently mild to avoid premature cleavage of the Boc group.

-

Cyclization Efficiency: Intramolecular cyclization reactions are typically performed under high dilution to favor the desired cyclization over intermolecular polymerization.

Conclusion

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a powerful and versatile building block for the synthesis of non-linear and functionalized peptides. By leveraging the principles of orthogonal protection, researchers can precisely control the construction of complex peptide architectures. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

-

Lin, Y.-A., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Polymers, 14(12), 2469. [Link]

-

Li, P., & Roller, P. P. (2002). An Efficient Solid‐Phase Synthetic Approach to Prepare TACN‐Functionalized Peptides. Journal of the Chinese Chemical Society, 49(1), 39-44. [Link]

-

Adamczyk, M., et al. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

-

Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N, N-dimethylaniline. Journal of peptide research, 63(4), 383-387. [Link]

-

Rotili, D., et al. (2012). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters, 3(3), 214-218. [Link]

-

Garcia-Bustos, J. F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305-1311. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

-

Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]

-

Rotili, D., et al. (2013). Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis. Bioorganic & medicinal chemistry letters, 23(17), 4849-4853. [Link]

-

Góngora-Benítez, M., et al. (2014). The Synthesis of Cyclic Peptides. Topics in Heterocyclic Chemistry, 35, 1-46. [Link]

-

CEM Corporation. (2016). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

De Vleeschouwer, F., & Van der Eycken, E. (2009). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. Current Organic Chemistry, 13(13), 1263-1289. [Link]

-

Am Ende, C. W., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Bioconjugate chemistry, 31(11), 2477-2486. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Peptide-Based Drugs

Introduction: The Resurgence of Peptides in Modern Therapeutics

For decades, the pharmaceutical landscape was dominated by small molecules and, later, large protein biologics. Peptides, short chains of amino acids, occupied a unique space but were often beleaguered by challenges related to stability and delivery. However, a renaissance in peptide research, driven by innovations in synthesis, modification, and drug delivery, has brought them to the forefront of therapeutic development.[1][2]

Peptides bridge the gap between small molecules and large proteins, offering a compelling combination of advantages.[3] They possess the high target specificity and potency characteristic of biologics, often with EC50 values in the nanomolar range, which translates to fewer off-target side effects.[4][5] Unlike large proteins, they generally exhibit lower immunogenicity.[6] Furthermore, their metabolism is often predictable, yielding non-toxic amino acid byproducts.[4] This unique combination of properties makes peptides ideal candidates for modulating complex targets like protein-protein interactions (PPIs), which are often considered "undruggable" by small molecules.[4][7]

Despite these strengths, the path of peptide drug development is not without its obstacles. Peptides are susceptible to rapid degradation by proteases in the body, leading to short plasma half-lives.[8][9][10] Their size and hydrophilic nature often result in poor membrane permeability and limited oral bioavailability, necessitating parenteral administration.[8][10][11]

This guide provides a comprehensive overview of the modern peptide drug development workflow, from initial discovery to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices.

Chapter 1: The Peptide Drug Development Lifecycle

The journey from a promising peptide sequence to a clinical candidate is a multi-stage process that requires an integrated approach, combining computational, chemical, and biological methodologies. Each stage is designed to optimize the therapeutic properties of the peptide while systematically characterizing its behavior.

The following diagram illustrates a typical workflow for peptide drug development:

Caption: A modular view of the peptide drug development cycle.

Chapter 2: Peptide Synthesis and Purification

The ability to reliably produce high-purity peptides is the bedrock of any development program. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for its efficiency and amenability to automation.[12][13]

Core Principle: Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12][14] This approach simplifies the entire process by allowing for the use of excess reagents, which can then be easily removed by simple filtration and washing, eliminating the need for complex purification of intermediate products.[13][14]

The most common strategy is the Fmoc/tBu approach, which offers milder deprotection conditions compared to the older Boc/Bzl chemistry.[15][16]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Standard Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To synthesize a crude peptide sequence using manual or automated SPPS.

Rationale: This protocol uses the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a weak base (piperidine), while the permanent side-chain protecting groups (like tBu) and the resin linker are stable until the final cleavage step with a strong acid (TFA).[15] This orthogonality is crucial for successful synthesis.[14]

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amide peptides)

-

Fmoc-protected amino acids

-

Coupling/Activating agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Highly corrosive)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 30-60 minutes.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.[14]

-

Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Final Wash: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

-

Cleavage and Deprotection:

-

Add the cold cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol 2.2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Objective: To purify the crude peptide product to a high degree of homogeneity (>95%).

Rationale: RP-HPLC is the standard and most robust method for peptide purification.[17] The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase (typically a C18-modified silica). Peptides are loaded in a polar mobile phase and eluted by increasing the concentration of a more non-polar organic solvent (acetonitrile). Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.[18][19]

Materials:

-

Crude peptide

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

Preparative RP-HPLC system with a C18 column (wide-pore, 300 Å, is recommended for peptides).[18][19]

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable aqueous buffer. Centrifuge to remove any insoluble material.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.

-

Injection: Inject the dissolved peptide sample onto the column.

-

Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. The optimal gradient must be determined empirically for each peptide.

-

Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peptide peak.[20]